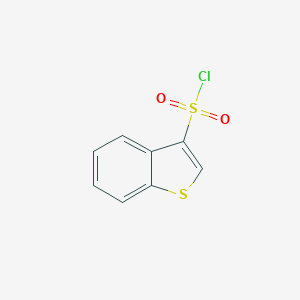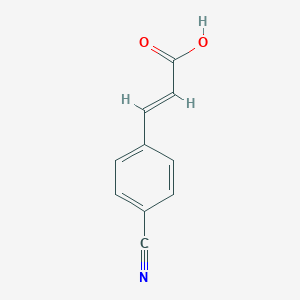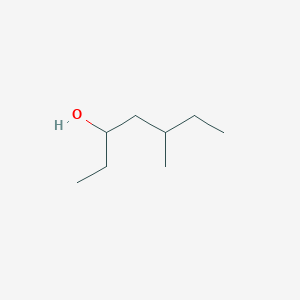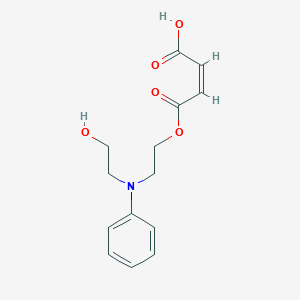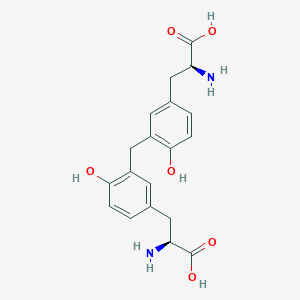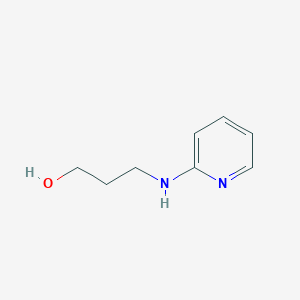
2-(3-Hydroxypropyl)aminopyridine
概要
説明
2-(3-Hydroxypropyl)aminopyridine is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets . A rapid and efficient synthesis of 2-aminopyridine derivatives has been reported, via a catalyst-free four-component method .Molecular Structure Analysis
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . It is used in the synthesis of diverse biological molecules and serves as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .Chemical Reactions Analysis
2-Aminopyridine is known for its simple design, which can be used to produce single products with minimum side reactions . It is used in the synthesis of diverse biological molecules . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .科学的研究の応用
Synthesis of Diverse Biological Molecules
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .
Drug Discovery
The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions . Moreover, the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .
Catalyst-Free Synthesis
A rapid and efficient synthesis of 2-aminopyridine derivatives, via the catalyst-free four-component method, has been described . This protocol provides a simple and practical approach to functionalized 2-aminopyridnes from readily available substrates under solvent-free conditions .
Synthesis of Nitrogen Heterocyclic Compounds
2-Aminopyridines scaffolds are an important class of nitrogen heterocyclic compounds with a wide range of biological activities . Multicomponent reactions (MCRs) are useful methods for the construction of nitrogen heterocyclic compounds .
Synthesis of β-Amino Carbonyl Compounds
A microwave-assisted, convenient, efficient, and catalyst-free procedure is described for the synthesis of 1,3-diphenyl-3-(pyridin-2-ylamino)propan-1-one derivatives by Michael addition of 2-aminopyridine to the chalcones . β-Amino carbonyl compounds with a wide range of biological activities and pharmacological properties such as anticancer, antibacterial, and antifungal properties have been reported .
Synthesis of Bioactive Compounds
The approach based on conjugate addition of amines to α,β-unsaturated carbonyl compounds (aza-Michael addition) has been increasingly drawing interest in organic synthesis . This opens an easy route for synthesizing pivotal intermediates such as β-amino carbonyl, ester, nitrile, and amide which can be applied in the synthesis of natural products, chiral auxiliaries, bioactive compounds, pharmaceuticals, fine chemicals, etc .
Safety And Hazards
2-(3-Hydroxypropyl)aminopyridine is intended for R&D use only and is not recommended for medicinal, household, or other uses . It is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with acute oral toxicity, acute dermal toxicity, skin corrosion, serious eye damage, and aquatic hazards .
将来の方向性
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets . This suggests that 2-(3-Hydroxypropyl)aminopyridine could have potential applications in the synthesis of diverse biological molecules in the future .
特性
IUPAC Name |
3-(pyridin-2-ylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-7-3-6-10-8-4-1-2-5-9-8/h1-2,4-5,11H,3,6-7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTQBQLTBUGHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464994 | |
| Record name | 2-(3-Hydroxypropyl)aminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxypropyl)aminopyridine | |
CAS RN |
19068-80-5 | |
| Record name | 2-(3-Hydroxypropyl)aminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

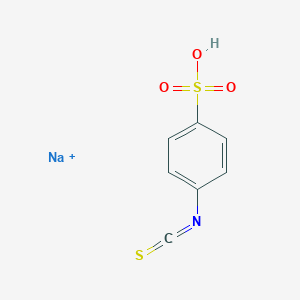

![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole](/img/structure/B97925.png)
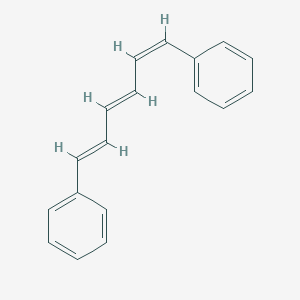

![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)
